1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine
CAS No.:
Cat. No.: VC20375299
Molecular Formula: C10H9F4N
Molecular Weight: 219.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F4N |
|---|---|
| Molecular Weight | 219.18 g/mol |
| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
| Standard InChI | InChI=1S/C10H9F4N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2 |
| Standard InChI Key | CUSMZXBZFQQRDO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)F)C(F)(F)F)N |
Introduction
Chemical Structure and Basic Properties
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine is a fluorinated aromatic amine with a cyclopropane ring. Its molecular formula is C₁₀H₉F₄N, and its molecular weight is 219.18 g/mol . The structure comprises a cyclopropane moiety covalently bonded to a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and potential applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉F₄N | |
| Molecular Weight | 219.18 g/mol | |
| CAS Number | 1260853-73-3 | |
| IUPAC Name | 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine |
The trifluoromethyl group enhances lipophilicity, while the fluorine atom at the 4-position modulates electronic interactions. These features make the compound valuable in medicinal chemistry for targeting specific biological pathways .
Synthetic Routes and Manufacturing Processes
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine involves multi-step reactions tailored to introduce the cyclopropane ring and aromatic substituents.
Cyclopropanation Strategies
A common approach leverages cyclopropanation reactions. For example:
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Alkene Cyclopropanation: A substituted benzaldehyde derivative undergoes aldol condensation to form an α,β-unsaturated nitrile, which is subsequently cyclopropanated using trimethylsulfoxonium iodide (MSI) in dimethyl sulfoxide (DMSO) .
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Reduction and Cyclization: 1,2-Difluorobenzene reacts with chloroacetyl chloride to form a ketone intermediate. Reduction of the ketone to an alcohol, followed by cyclization with triethylphosphoacetate under basic conditions, yields the cyclopropane ring .
| Method | Key Reagents | Yield |
|---|---|---|
| Cyclopropanation via MSI | Trimethylsulfoxonium iodide, DMSO | Moderate-High |
| Reduction-Cyclization | Chloroacetyl chloride, NaOH | Moderate |
| Nucleophilic Substitution | Benzyl chloride, cyclopropylamine | High |
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its cyclopropane ring, aromatic substituents, and amine group.
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes ring-opening reactions under acidic or basic conditions. For example:
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Acid-Catalyzed Opening: Protonation of the cyclopropane leads to cleavage, forming a linear alkyl chain.
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Radical Reactions: The ring can participate in radical-mediated polymerization or functionalization.
Amine Group Modifications
The primary amine is susceptible to alkylation, acylation, and oxidation:
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Oxidation: Converts to nitro or nitroso derivatives using strong oxidizing agents (e.g., KMnO₄).
Aromatic Substituent Interactions
The fluorine and trifluoromethyl groups influence electronic properties:
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Nucleophilic Aromatic Substitution: The fluorine atom at the 4-position can be displaced by strong nucleophiles (e.g., hydroxide) under high-temperature conditions.
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Electron-Withdrawing Effects: The CF₃ group stabilizes adjacent π-systems, affecting resonance in the phenyl ring .
Physical and Spectroscopic Characteristics
Key physical properties and spectroscopic data provide insights into the compound’s behavior:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| UV-Vis Absorption | ~272 nm (MeOH) | |
| NMR (¹H) | Peaks for cyclopropane (δ 0.5–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm) |
Challenges and Future Directions
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Synthetic Complexity: Multi-step routes and low yields pose scalability challenges.
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Biological Optimization: Further studies are needed to explore structure-activity relationships (SARs) and therapeutic applications.
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Green Chemistry: Developing catalytic or asymmetric methods to reduce waste and improve efficiency .
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